Methyl 4-octylbenzoate

Übersicht

Beschreibung

“Methyl 4-octylbenzoate” is an organic compound with the molecular formula C16H24O212. It has a molecular weight of 248.36 g/mol12.

Synthesis Analysis

The synthesis of “Methyl 4-octylbenzoate” is not explicitly mentioned in the available resources. However, it is likely synthesized through esterification, a common method for producing esters.Molecular Structure Analysis

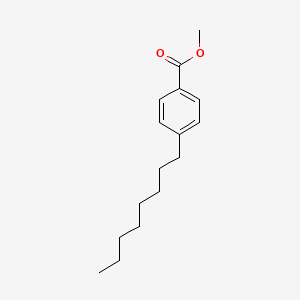

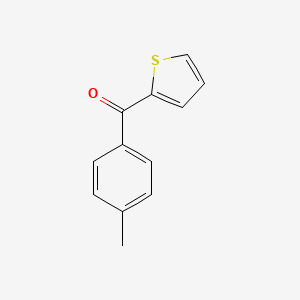

The molecular structure of “Methyl 4-octylbenzoate” consists of a benzene ring substituted with an octyl group (a chain of 8 carbon atoms) at the 4th position and a methyl ester group at the carboxyl site12.

Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 4-octylbenzoate” are not detailed in the available resources. However, as an ester, it can undergo reactions such as hydrolysis, reduction, and transesterification.Physical And Chemical Properties Analysis

“Methyl 4-octylbenzoate” has a molecular weight of 248.36 g/mol12. Other physical and chemical properties such as boiling point, melting point, density, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Cosmetic and Personal-Care Product Applications :

- Methyl 4-hydroxybenzoate, a compound similar to Methyl 4-octylbenzoate, is commonly used as an antimicrobial agent in cosmetics and personal-care products. Its crystal structure, studied at 120 K, involves three molecules of Methyl 4-hydroxybenzoate forming a 3D framework through extensive intermolecular hydrogen bonding. This understanding aids in developing more effective cosmetic formulations (Sharfalddin et al., 2020).

Agricultural Applications :

- In agriculture, compounds like Methyl 2-benzimidazole carbamate (similar in structure to Methyl 4-octylbenzoate) are used for the prevention and control of fungal diseases. Nanoparticle systems developed for these fungicides show high association efficiency and modified release profiles, which can enhance their effectiveness and reduce environmental toxicity (Campos et al., 2015).

Environmental Monitoring and Assessment :

- The electrochemical behavior of parabens, which are structurally related to Methyl 4-octylbenzoate, has been studied for environmental monitoring. These studies involve the assessment of parabens in water using electrochemical methods, which are crucial for understanding their persistence and impact in the environment (Radovan et al., 2008).

Pharmaceutical Applications :

- Methyl 4-hydroxybenzoate, a derivative of Methyl 4-octylbenzoate, is also used as a preservative in pharmaceutical products. Understanding its metabolism, including hydrolysis and glucuronidation, is vital for assessing its safety and efficacy in drug formulations (Abbas et al., 2010).

Chemical Analysis and Quality Control :

- Techniques like Microemulsion Electrokinetic Chromatography (MEEKC) have been developed for the selective and quantitative analysis of 4-hydroxybenzoates, similar to Methyl 4-octylbenzoate. These methods are critical for ensuring the quality and safety of products containing these compounds in the food, cosmetic, and pharmaceutical industries (Mahuzier et al., 2001).

Material Science Applications :

- Derivatives of Methyl 4-octylbenzoate, such as Methyl salicylate and Methyl 4-hydroxybenzoate, have been studied as stabilizers and quenchers of singlet molecular oxygen in material science. Their effectiveness in preventing O2(

Synthetic Chemistry :

- In synthetic chemistry, the reactivity and potential applications of compounds structurally related to Methyl 4-octylbenzoate, like Methyl 4-hydroxybenzoate, are explored. For instance, the synthesis of geranyl phenyl ethers from these compounds reveals insights into their chemical behavior and potential applications in various fields (Baek, Perry, Weavers, 1998).

Food Science :

- The use of parabens, related to Methyl 4-octylbenzoate, as preservatives in food products has been extensively studied. Development of analytical methods like HPLC–MS/MS for quantifying these compounds in food is crucial for ensuring food safety and regulatory compliance (Cao et al., 2013).

Biomedical Research :

- Understanding the metabolic pathways of compounds like Methyl 4-octylbenzoate is essential in biomedical research. For instance, studies on the hydrolysis of parabens by skin microsomes and cytosol provide insights into the metabolic fate of these compounds after dermal exposure (Jewell et al., 2007).

Solar Cell Applications :

- In the field of solar cells, benzotriazole-containing organic dyes, structurally similar to Methyl 4-octylbenzoate, have been developed. These compounds, like WS-5 with an octyl group, show enhanced electron lifetime and reduced charge recombination rate, making them promising for use in dye-sensitized solar cells (Cui et al., 2011).

Safety And Hazards

Zukünftige Richtungen

“Methyl 4-octylbenzoate” is used in various scientific experiments in the fields of chemistry, materials science, and pharmacology3. Future research could explore its potential applications in these and other fields.

Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Eigenschaften

IUPAC Name |

methyl 4-octylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-2/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSKNAWLKUQLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068929 | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-octylbenzoate | |

CAS RN |

54256-51-8 | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54256-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)